molecular formula C9H8N2O2S B12460265 3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione CAS No. 1711-75-7

3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B12460265
CAS No.: 1711-75-7
M. Wt: 208.24 g/mol
InChI Key: UZZZYTIAHNBXBQ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione (PubChem CID: 790027 ) is a chemical building block and research compound belonging to the 1,3,4-oxadiazole class, a heterocyclic scaffold recognized for its significant and broad-spectrum pharmacological potential . The 1,3,4-oxadiazole core is a established pharmacophore in medicinal chemistry, valued for its metabolic stability, hydrogen-bonding capacity, and its role as a bioisostere for carboxylic acids, esters, and carboxamides, which can enhance drug-like properties . This specific derivative, featuring a hydroxymethyl substituent, is of particular interest for probing structure-activity relationships and for further synthetic modification to create novel analogs for biological evaluation. Preliminary research on closely related 1,3,4-oxadiazole-2-thione derivatives has demonstrated promising biological activities, including potent effects against Gram-positive bacteria such as Bacillus cereus and notable cytotoxicity against cancer cell lines, with some compounds showing enhanced activity compared to the reference drug 5-Fluorouracil, particularly in liver carcinoma (HUH7) models . The mechanism of action for such compounds is multifaceted and may involve the inhibition of key enzymes crucial for cell proliferation, such as thymidylate synthase, topoisomerase II, and HDAC, or the disruption of microbial cell membranes . The synthesis of 1,3,4-oxadiazole-2-thione scaffolds typically involves the reaction of an appropriate acylhydrazide with carbon disulfide in a basic alcoholic medium, followed by cyclization and acidification . This compound is intended for research applications only, including use as a synthetic intermediate, a precursor for Mannich base reactions, and for in vitro pharmacological screening to develop new antimicrobial and anticancer agents .

Properties

CAS No.

1711-75-7

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C9H8N2O2S/c12-6-11-9(14)13-8(10-11)7-4-2-1-3-5-7/h1-5,12H,6H2

InChI Key

UZZZYTIAHNBXBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=S)O2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carbon disulfide and formaldehyde. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The thione group can be reduced to a thiol or further to a sulfide.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Formation of 3-(carboxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione.

    Reduction: Formation of 3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thiol or 3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-sulfide.

    Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. The thione group can form coordination complexes with metal ions, which may be relevant in its biological activity. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its pharmacological effects.

Comparison with Similar Compounds

Piperidine-Methyl Derivatives

Compounds such as 5-(3,4-dichlorophenyl)-3-[(substituted piperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione (e.g., derivatives 5a-5k ) were synthesized via Mannich reactions. These derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus), fungi (e.g., C. albicans), and cancer cell lines (e.g., MCF-7). The piperidine side chain’s substituents (e.g., methyl, benzyl) significantly modulate activity; for instance, 5k (with a 4-benzylpiperidine group) showed superior antifungal activity (MIC = 8 µg/mL) compared to the parent compound .

Substituted Amino-Methyl Derivatives

3-((Substituted amino)methyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione derivatives, developed by Somani et al., demonstrated potent antitubercular activity against Mycobacterium tuberculosis H37Rv (MIC = 1.6–12.5 µg/mL), outperforming the reference drug rifampicin (MIC = 0.5 µg/mL) in some cases. The amino-methyl group’s electronic and steric properties were critical for binding to mycobacterial targets .

Methyl and Thiadiazole-Thione Analogues

5-Methyl-1,3,4-oxadiazole-2(3H)-thione and 5-methyl-1,3,4-thiadiazole-2(3H)-thione were synthesized from acetic acid and evaluated for antibacterial activity. Their Hg(II) complexes exhibited enhanced activity against Gram-positive bacteria (MIC = 2–4 µg/mL), comparable to vancomycin. The thione sulfur and methyl group improved metal coordination and membrane penetration .

Antimicrobial Activity

Compound Class Key Substituents Activity (MIC/IC₅₀) Reference
Piperidine-methyl derivatives 3,4-Dichlorophenyl, piperidine S. aureus: 4–16 µg/mL
Amino-methyl derivatives Phenyl, substituted amines M. tuberculosis: 1.6–12.5 µg/mL
Hg(II) complexes 5-Methyl-oxadiazole-thione B. subtilis: 2 µg/mL

The hydroxymethyl derivative’s activity remains understudied, but its polar group may improve bioavailability compared to lipophilic analogs like dichlorophenyl derivatives.

Anticancer Activity

3-Substituted aminomethyl-5-substituted-1,3,4-oxadiazole-2(3H)-thiones showed selective cytotoxicity against HT29 colon cancer cells (IC₅₀ = 1.3–2.0 µM), attributed to their ability to disrupt microtubule assembly . In contrast, 3-((2-fluorophenylamino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione inhibited telomerase in HepG2 cells (IC₅₀ = 0.8 µM), highlighting the role of aromatic substituents in targeting specific pathways .

Metal Complexation and Enhanced Bioactivity

The thione sulfur in 1,3,4-oxadiazole-2(3H)-thiones facilitates coordination with transition metals. For example:

  • Hg(II) complexes of 5-methyl-oxadiazole-thione derivatives showed 4-fold higher antibacterial activity than the free ligands .

The hydroxymethyl group in the target compound may sterically hinder metal coordination compared to smaller substituents (e.g., methyl), but its hydrogen-bonding capacity could enhance solubility for improved delivery.

Physicochemical and Drug-Likeness Properties

Compound Molecular Weight logP (Predicted) Water Solubility
3-(Hydroxymethyl)-5-phenyl derivative 222.25 1.8 Moderate
5-(3-Methylphenyl) derivative 192.24 2.5 Low
Piperidine-methyl derivatives 380–450 3.0–4.2 Low

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